
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea, also known as CPYMU, is a chemical compound that has attracted significant interest in scientific research due to its potential therapeutic applications. CPYMU belongs to the class of urea derivatives and has shown promising results in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is essential for the growth and spread of tumors. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed by various analytical techniques. This compound has been shown to be effective in various animal models of cancer and inflammation, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its toxicity and pharmacokinetics need to be further investigated.
Direcciones Futuras
There are several future directions for research on 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Another direction is to investigate its potential as a combination therapy with other anticancer drugs. This compound has been shown to enhance the efficacy of other anticancer drugs, making it a potential adjuvant therapy. Finally, further research is needed to investigate the toxicity and pharmacokinetics of this compound, which are essential for its clinical development.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases, including cancer and inflammation. Its mechanism of action is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer and inflammation. This compound has several advantages for lab experiments, but its toxicity and pharmacokinetics need to be further investigated. There are several future directions for research on this compound, including investigating its potential as a therapeutic agent for other diseases and as a combination therapy with other anticancer drugs.
Métodos De Síntesis
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea can be synthesized by reacting 2-chlorobenzylamine with 4-pyridinecarboxaldehyde and urea under appropriate conditions. The reaction proceeds through a condensation reaction, followed by cyclization to yield this compound. The purity of the synthesized compound can be confirmed by various analytical techniques, such as NMR, IR, and mass spectroscopy.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea has been investigated extensively for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. This compound has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer. It acts by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.
This compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has been tested in various animal models of inflammation, including arthritis and colitis, and has shown promising results.
Propiedades
Número CAS |
66448-42-8 |
|---|---|
Fórmula molecular |
C13H12ClN3O |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C13H12ClN3O/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) |
Clave InChI |
LBGMHAZENHVMDX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)Cl |
Otros números CAS |
66448-42-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
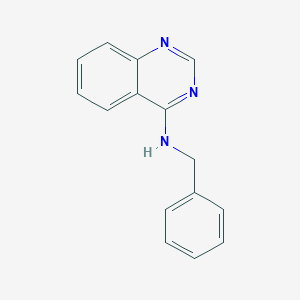
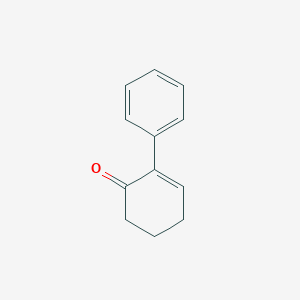
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


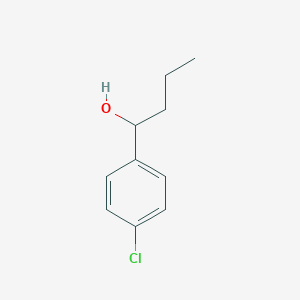
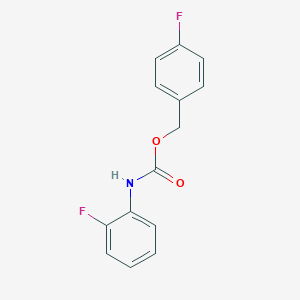
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)
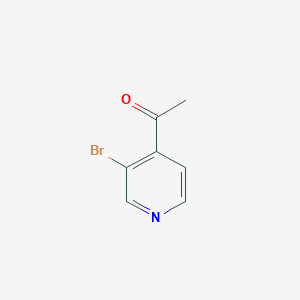
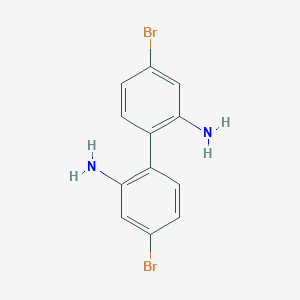
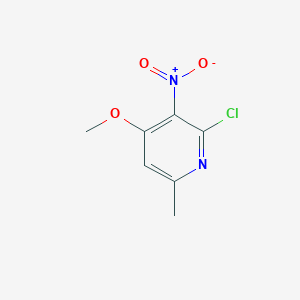
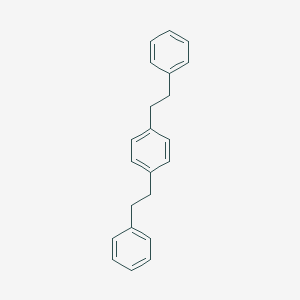
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)